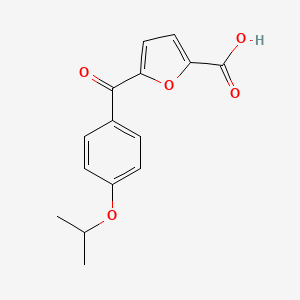

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid

Beschreibung

5-(4-Isopropoxybenzoyl)furan-2-carbonsäure ist eine organische Verbindung, die zur Furan-Familie gehört. Furane sind heterozyklische aromatische Verbindungen, die durch eine Ringstruktur gekennzeichnet sind, die aus einem Sauerstoff- und vier Kohlenstoffatomen besteht. Diese besondere Verbindung weist einen Furanring auf, der mit einer 4-Isopropoxybenzoylgruppe und einer Carbonsäuregruppe substituiert ist, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.

Eigenschaften

Molekularformel |

C15H14O5 |

|---|---|

Molekulargewicht |

274.27 g/mol |

IUPAC-Name |

5-(4-propan-2-yloxybenzoyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C15H14O5/c1-9(2)19-11-5-3-10(4-6-11)14(16)12-7-8-13(20-12)15(17)18/h3-9H,1-2H3,(H,17,18) |

InChI-Schlüssel |

HTTISWWUTVVKEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

5-(4-Isopropoxybenzoyl)furan-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Furanring kann zu Furan-2,5-dicarbonsäure oxidiert werden.

Reduktion: Die Carbonylgruppe im 4-Isopropoxybenzoyl-Rest kann zum entsprechenden Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart von Katalysatoren wie Eisen(III)chlorid.

Hauptprodukte

Oxidation: Furan-2,5-dicarbonsäure.

Reduktion: 5-(4-Isopropoxybenzyl)furan-2-carbonsäure.

Substitution: Verschiedene substituierte Furane, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

5-(4-Isopropoxybenzoyl)furan-2-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Polymere verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Untersucht auf sein therapeutisches Potenzial in der Medikamentenentwicklung.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-(4-Isopropoxybenzoyl)furan-2-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann seine antimikrobielle Aktivität auf die Hemmung bakterieller Enzyme oder die Störung der Zellmembranintegrität zurückzuführen sein. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und biologischem Kontext variieren.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group in the 4-isopropoxybenzoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-(4-Isopropoxybenzyl)furan-2-carboxylic acid.

Substitution: Various substituted furans depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its activity against breast cancer cells (MCF-7), where it induces apoptosis and disrupts the cell cycle.

- Mechanism of Action :

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It prevents cancer cell proliferation by disrupting the cell cycle at the S phase.

Case Study: Breast Cancer

In a study focusing on MCF-7 cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it may possess activity against both Gram-positive and Gram-negative bacteria.

- Inhibition of Bacterial Growth : The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 2 µg/mL |

Materials Science

The compound is also being explored for its potential applications in materials science, particularly in the synthesis of polymeric materials and nanostructures.

- Synthesis of Biocompatible Materials : Research has indicated that derivatives of furan-2-carboxylic acid can be used to create biocompatible multifunctional nanospheres suitable for drug delivery systems .

Environmental Applications

Recent studies have highlighted the role of furan-2-carboxylic acids, including this compound, in inhibiting bacterial swarming and extracellular polysaccharide production in environmental settings. This property can be leveraged for controlling bacterial biofilms in various ecological contexts .

Wirkmechanismus

The mechanism of action of 5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Furan-2-carbonsäure: Ein einfacheres Analogon mit einer direkt am Furanring gebundenen Carbonsäuregruppe.

5-Hydroxymethylfurfural: Ein Furanderivat mit einer Hydroxymethylgruppe, das für seine Verwendung in der nachhaltigen Chemie bekannt ist.

2,5-Furandicarbonsäure: Ein Dicarbonsäurederivat, das als Monomer für die Herstellung von biobasierten Polymeren verwendet wird.

Einzigartigkeit

5-(4-Isopropoxybenzoyl)furan-2-carbonsäure ist aufgrund des Vorhandenseins der 4-Isopropoxybenzoylgruppe einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht sie zu einer wertvollen Verbindung für spezifische synthetische und Forschungsanwendungen, bei denen solche Eigenschaften erwünscht sind.

Biologische Aktivität

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, interaction studies, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-isopropoxybenzoyl group and a carboxylic acid functional group. Its molecular formula is C14H16O4, which contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted benzoyl chlorides. Various synthetic routes have been explored to optimize yields and purity, highlighting the compound's versatility in organic synthesis.

Antioxidant Activity

Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. This activity may be attributed to its furan structure, known for its electron-rich nature.

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines and modulate immune responses. In vitro studies have shown that it significantly reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

-

Neutrophil Activation Inhibition :

A study investigating the effects of similar furan derivatives found that compounds with structural similarities to this compound inhibited neutrophil degranulation and superoxide formation, suggesting a potential role in managing conditions like asthma or allergic reactions. -

Cytotoxicity Against Cancer Cells :

In cancer research, derivatives of this compound were tested for cytotoxicity against various cancer cell lines. Results indicated that certain modifications to the structure enhanced its potency against breast cancer cells, indicating a promising avenue for further development in anticancer therapies . -

Mechanistic Studies :

Mechanistic studies have revealed that this compound may exert its effects through modulation of signaling pathways involved in inflammation and apoptosis. Specifically, it appears to influence the NF-kB pathway, which is critical in regulating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.